N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazol-4-amine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of azido derivatives or alkylated pyrazoles.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or antifungal actions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ylamine
- 1-Ethyl-1H-pyrazol-5-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both difluoromethyl and ethyl groups on the pyrazole ring. This combination can enhance its chemical stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H15F2N5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-8(2)10(7-16-17)14-6-9-4-5-15-18(9)11(12)13/h4-5,7,11,14H,3,6H2,1-2H3 |
InChI Key |
GIIQVYSYRFVHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=NN2C(F)F)C |
Origin of Product |
United States |
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